
1-Isoquinolinyl(2-thienyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isoquinolinyl(2-thienyl)methanone, also known as ITM, is a synthetic organic compound that belongs to the class of isoquinoline derivatives. ITM has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. The unique chemical structure of ITM makes it a promising candidate for the development of novel drugs and therapeutic agents.
Mechanism of Action
The exact mechanism of action of 1-Isoquinolinyl(2-thienyl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 1-Isoquinolinyl(2-thienyl)methanone has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of 1-Isoquinolinyl(2-thienyl)methanone. 1-Isoquinolinyl(2-thienyl)methanone has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 1-Isoquinolinyl(2-thienyl)methanone has also been shown to have anti-tumor effects by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, 1-Isoquinolinyl(2-thienyl)methanone has been shown to have anti-viral effects by inhibiting the replication of certain viruses.
Advantages and Limitations for Lab Experiments
1-Isoquinolinyl(2-thienyl)methanone has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and it has a well-defined chemical structure. 1-Isoquinolinyl(2-thienyl)methanone also has a high level of purity, which makes it ideal for use in biochemical and pharmacological assays.
However, there are also limitations to the use of 1-Isoquinolinyl(2-thienyl)methanone in lab experiments. 1-Isoquinolinyl(2-thienyl)methanone has a relatively low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, 1-Isoquinolinyl(2-thienyl)methanone can exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 1-Isoquinolinyl(2-thienyl)methanone. One potential area of research is the development of 1-Isoquinolinyl(2-thienyl)methanone-based drugs for the treatment of neurological disorders, such as Alzheimer's disease. Another potential area of research is the development of 1-Isoquinolinyl(2-thienyl)methanone-based drugs for the treatment of cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-Isoquinolinyl(2-thienyl)methanone and to identify potential side effects and toxicity.
Synthesis Methods
The synthesis of 1-Isoquinolinyl(2-thienyl)methanone can be achieved through several methods, including the Pictet-Spengler reaction and the Friedländer synthesis. The Pictet-Spengler reaction involves the condensation of an amino acid and an aldehyde or ketone to form a cyclic imine, which can be further reduced to produce 1-Isoquinolinyl(2-thienyl)methanone. The Friedländer synthesis, on the other hand, involves the condensation of an aldehyde or ketone with a 2-aminobenzothiazole to form 1-Isoquinolinyl(2-thienyl)methanone.
Scientific Research Applications
1-Isoquinolinyl(2-thienyl)methanone has been extensively studied for its potential applications in medicinal chemistry and drug development. Several studies have reported the anti-inflammatory, anti-tumor, and anti-viral properties of 1-Isoquinolinyl(2-thienyl)methanone. 1-Isoquinolinyl(2-thienyl)methanone has also been shown to inhibit the activity of several enzymes, including acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain.
properties
Molecular Formula |
C14H9NOS |
|---|---|
Molecular Weight |
239.29 g/mol |
IUPAC Name |
isoquinolin-1-yl(thiophen-2-yl)methanone |
InChI |
InChI=1S/C14H9NOS/c16-14(12-6-3-9-17-12)13-11-5-2-1-4-10(11)7-8-15-13/h1-9H |
InChI Key |
TXZLBASLJYAZHU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CN=C2C(=O)C3=CC=CS3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





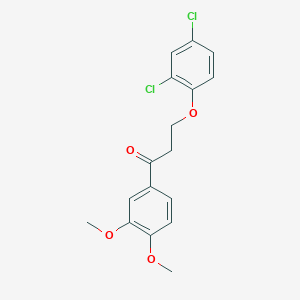
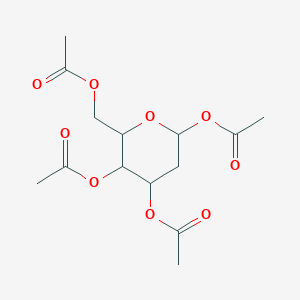


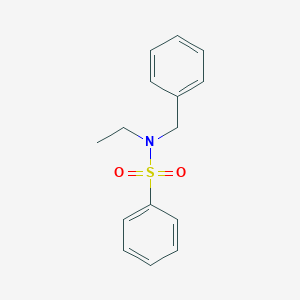
![5,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B231000.png)
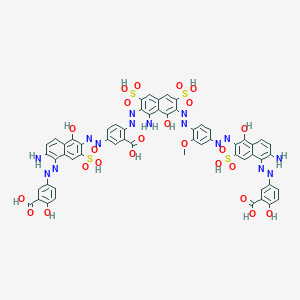
![[(E)-1,3-benzodioxol-5-ylmethylideneamino]urea](/img/structure/B231012.png)
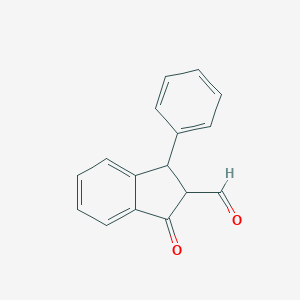
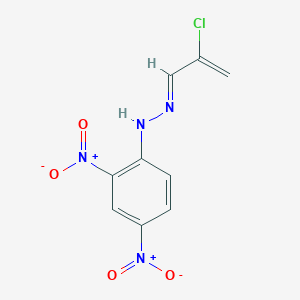
![Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate](/img/structure/B231025.png)
